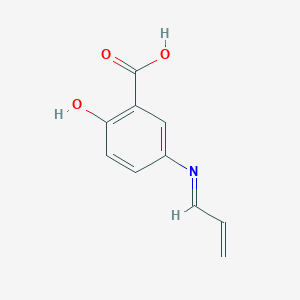
5-(Allylideneamino)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Allylideneamino)-2-hydroxybenzoic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allylideneamino)-2-hydroxybenzoic acid typically involves the condensation reaction between 2-hydroxybenzoic acid (salicylic acid) and allylamine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction can be represented as follows:
[ \text{2-Hydroxybenzoic acid} + \text{Allylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Allylideneamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
5-(Allylideneamino)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Allylideneamino)-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with biological molecules. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Methylenamino)-2-hydroxybenzoic acid
- 5-(Ethylideneamino)-2-hydroxybenzoic acid
- 5-(Propylideneamino)-2-hydroxybenzoic acid
Uniqueness
5-(Allylideneamino)-2-hydroxybenzoic acid is unique due to the presence of the allyl group, which can impart specific chemical reactivity and biological activity. The allyl group can participate in additional reactions, such as polymerization or cross-linking, which may not be possible with other similar compounds.
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-hydroxy-5-(prop-2-enylideneamino)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c1-2-5-11-7-3-4-9(12)8(6-7)10(13)14/h2-6,12H,1H2,(H,13,14) |
Clé InChI |
VHSYXFOKZLNSLU-UHFFFAOYSA-N |
SMILES canonique |
C=CC=NC1=CC(=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
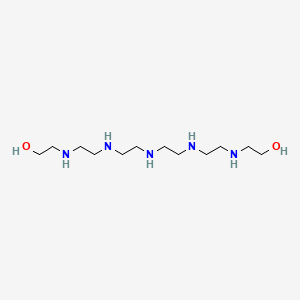
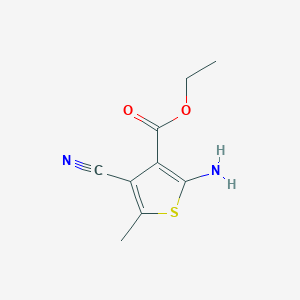
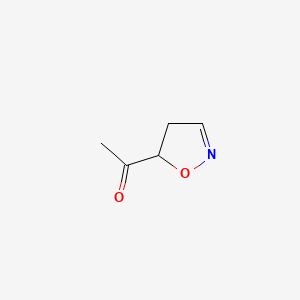
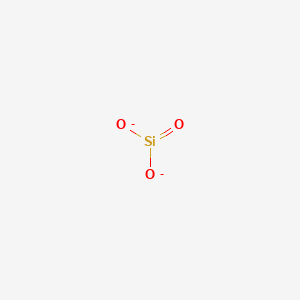
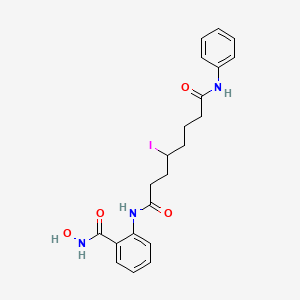
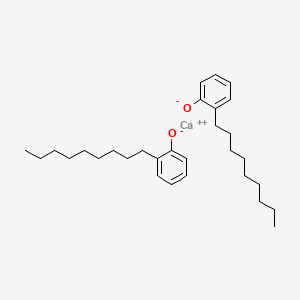
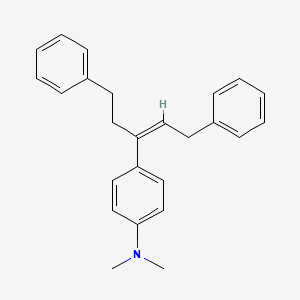
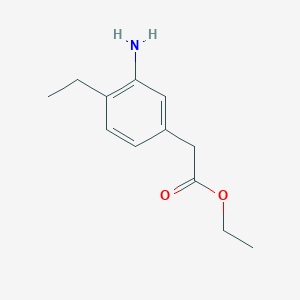
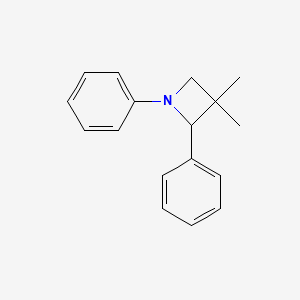
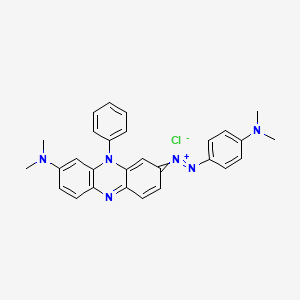
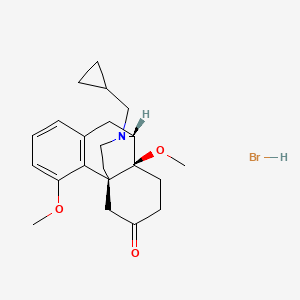
![(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)
